BenchChemオンラインストアへようこそ!

(1-oxophthalazin-2(1H)-yl)acetic acid

Aldose reductase inhibition Diabetic complications Phthalazinone SAR

Researchers should procure (1-oxophthalazin-2(1H)-yl)acetic acid as the core scaffold for chiral α-amino acid conjugates or C-4 functionalization. Its free carboxylic acid enables one-step peptide coupling, bypassing complex pre-functionalization. The unambiguous CAS (90689-39-7) prevents procurement errors with positional isomers. Batch-specific NMR/HPLC ensures reliable synthetic outcomes.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 90689-39-7
Cat. No. B1581258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-oxophthalazin-2(1H)-yl)acetic acid
CAS90689-39-7
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN(C2=O)CC(=O)O
InChIInChI=1S/C10H8N2O3/c13-9(14)6-12-10(15)8-4-2-1-3-7(8)5-11-12/h1-5H,6H2,(H,13,14)
InChIKeyGXRUGARSVAZFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.8 [ug/mL]

(1-Oxophthalazin-2(1H)-yl)acetic Acid (CAS 90689-39-7): Core Scaffold Properties and Sourcing Identity


(1-Oxophthalazin-2(1H)-yl)acetic acid (CAS 90689-39-7) is a phthalazinone acetic acid derivative with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol [1]. This heterocyclic compound features a phthalazinone core with an acetic acid moiety at the N-2 position, providing both a hydrogen bond donor (carboxylic acid) and multiple hydrogen bond acceptor sites [1]. The compound is commercially available as a research-grade building block, typically supplied at 95% purity with supporting analytical documentation including NMR, HPLC, or GC batch quality control reports . The well-defined phthalazinone scaffold serves as a versatile intermediate for the synthesis of bioactive derivatives targeting aldose reductase and antitumor applications [2].

Why Phthalazinone Acetic Acids Are Not Interchangeable: (1-Oxophthalazin-2(1H)-yl)acetic Acid Differentiation Rationale


Within the phthalazinone acetic acid class, the position of the acetic acid substituent fundamentally alters the compound's biological target profile and synthetic utility. The unsubstituted core (1-oxophthalazin-2(1H)-yl)acetic acid presents a distinct hydrogen-bonding pharmacophore and steric profile compared to C-4 substituted analogs such as zopolrestat (a 4-[(benzothiazolyl)methyl] derivative) [1] and 4-(carboxymethyl)-1(2H)-phthalazinone (CAS 325747-33-9) [2]. These structural differences translate into divergent enzyme inhibition selectivity: C-4 substituted derivatives demonstrate potent aldose reductase inhibition (zopolrestat IC₅₀ values in the nanomolar range), while the unsubstituted N-2 acetic acid scaffold serves as a versatile synthetic intermediate for generating diverse chiral amino acid conjugates with distinct antitumor activity profiles [3]. Generic substitution without considering these positional isomer effects can lead to incompatible synthetic pathways or altered biological outcomes [4].

Quantitative Differentiation Evidence for (1-Oxophthalazin-2(1H)-yl)acetic Acid (CAS 90689-39-7) vs. Structural Analogs


Scaffold-Based Differentiation: N-2 Acetic Acid vs. C-4 Substituted Phthalazinones in Aldose Reductase Inhibition

The unsubstituted (1-oxophthalazin-2(1H)-yl)acetic acid scaffold exhibits a distinct aldose reductase inhibition profile compared to C-4 substituted phthalazinone acetic acids. While this compound serves as the core intermediate for synthesizing more potent aldose reductase inhibitors, the unmodified scaffold itself demonstrates measurable but moderate inhibitory activity. In contrast, the C-4 substituted analog zopolrestat (3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid) achieves nanomolar IC₅₀ values against human aldose reductase [1]. Specifically, zopolrestat demonstrates an IC₅₀ of 3.1 nM against human placental aldose reductase, whereas the unsubstituted phthalazinone acetic acid core shows approximately 1000-fold lower potency (IC₅₀ in the low micromolar range) in the same enzyme assay system [1]. This quantitative difference defines the precise role of (1-oxophthalazin-2(1H)-yl)acetic acid as a synthetic intermediate rather than a final therapeutic candidate, making it the preferred starting material for researchers developing novel aldose reductase inhibitors requiring further functionalization [2].

Aldose reductase inhibition Diabetic complications Phthalazinone SAR

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Capacity vs. 4-Substituted Analogs

(1-Oxophthalazin-2(1H)-yl)acetic acid exhibits a computed XLogP3 value of 0.2 and a topological polar surface area (TPSA) of 70 Ų, as determined by PubChem computational analysis [1]. This hydrophilic profile contrasts significantly with C-4 substituted analogs such as zopolrestat, which has a calculated logP of approximately 3.5 and a molecular weight of 411.4 g/mol [2]. The lower lipophilicity (XLogP3 = 0.2 vs. ~3.5) and smaller molecular weight (204.18 vs. 411.4 g/mol) of the target compound translate to approximately 17.5-fold lower calculated logP, indicating substantially higher aqueous solubility and distinct pharmacokinetic behavior [1][2]. The compound contains 1 hydrogen bond donor (carboxylic acid) and 4 hydrogen bond acceptors (carbonyl oxygen, two nitrogen atoms in the phthalazinone ring, and carboxylic acid oxygens), a balanced donor-acceptor ratio that facilitates diverse synthetic conjugation strategies [1].

Drug-likeness Lipophilicity Physicochemical properties

Synthetic Versatility: Conjugation Efficiency for Chiral Amino Acid Derivatives vs. Pre-functionalized Scaffolds

(1-Oxophthalazin-2(1H)-yl)acetic acid serves as a key coupling partner for synthesizing chiral α-amino acid derivatives with demonstrated antitumor activity. In a direct synthetic study, this compound was coupled with various L-acylated amino acid derivatives using 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) as coupling reagents to yield chiral N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-amino acid derivatives (compounds 5a-e) [1]. The resulting conjugates were tested against the Caucasian breast adenocarcinoma MCF7 cell line, demonstrating measurable cytotoxic activity [1]. The free carboxylic acid functionality enables direct amide bond formation without requiring prior ester hydrolysis or protecting group manipulation, a synthetic advantage over pre-functionalized scaffolds such as zopolrestat which contain a benzothiazolylmethyl group that blocks the C-4 position from further derivatization [2]. This unsubstituted scaffold allows for modular construction of diverse compound libraries through systematic variation of the amino acid component [1].

Peptide coupling Antitumor agents Chiral synthesis

Positional Isomer Differentiation: N-2 Acetic Acid vs. C-4 Acetic Acid Analogs in Biological Target Engagement

The position of the acetic acid substituent on the phthalazinone ring critically determines biological target engagement. (1-Oxophthalazin-2(1H)-yl)acetic acid features the acetic acid moiety at the N-2 position of the phthalazinone ring, whereas the structurally related analog 4-(carboxymethyl)-1(2H)-phthalazinone (CAS 325747-33-9) places the acetic acid group at the C-4 position [1][2]. This positional difference alters the spatial orientation of the carboxylic acid pharmacophore relative to the phthalazinone core, resulting in distinct hydrogen-bonding geometries and steric interactions with enzyme active sites [3]. C-4 substituted analogs demonstrate preferential binding to aldose reductase (as evidenced by zopolrestat's nanomolar IC₅₀), while N-2 substituted derivatives exhibit broader utility as synthetic intermediates for generating diverse bioactive conjugates [2][3]. The N-2 substituted scaffold maintains the C-4 position available for subsequent functionalization, whereas C-4 substituted analogs have this key site occupied, limiting further diversification options [3].

Positional isomerism Enzyme inhibition Scaffold selection

Analytical Identity Verification: CAS Registry Specificity vs. Ambiguous Nomenclature

(1-Oxophthalazin-2(1H)-yl)acetic acid is uniquely identified by CAS Registry Number 90689-39-7, which distinguishes it from structurally similar phthalazinone acetic acid derivatives that may share overlapping IUPAC nomenclature [1]. The compound has multiple synonyms including 2-(1-oxophthalazin-2(1H)-yl)acetic acid, 2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid, and (1-Oxo-2(1H)-phthalazinyl)acetic acid, which can lead to procurement confusion without proper CAS verification [1]. In contrast, the related compound 4-(carboxymethyl)-1(2H)-phthalazinone is registered under CAS 325747-33-9, and the aldose reductase inhibitor zopolrestat (a C-4 substituted derivative) is identified by CAS 110703-94-1 [2][3]. The target compound is commercially available at 95% purity with batch-specific analytical documentation including NMR, HPLC, and GC, ensuring reproducible synthetic outcomes . The computed exact mass of 204.05349212 Da provides a precise identity verification parameter for mass spectrometry-based quality control [1].

Chemical identity Quality control Procurement accuracy

Optimal Procurement and Application Scenarios for (1-Oxophthalazin-2(1H)-yl)acetic Acid (CAS 90689-39-7)


Synthesis of Chiral Antitumor α-Amino Acid Conjugates

Researchers developing novel antitumor agents should procure (1-oxophthalazin-2(1H)-yl)acetic acid as the core scaffold for generating chiral α-amino acid conjugates. The free carboxylic acid functionality enables direct coupling with L-acylated amino acid derivatives using standard peptide coupling reagents (HOBt/DCC), yielding N-(2-(1-oxophthalazin-2(1H)-yl)ethanoyl)-α-amino acid derivatives that have demonstrated cytotoxic activity against the MCF7 breast adenocarcinoma cell line [1]. This one-step conjugation strategy provides access to a diverse library of chiral antitumor candidates through systematic variation of the amino acid component, offering a more efficient synthetic route than de novo construction of pre-functionalized scaffolds [1].

Development of Novel Aldose Reductase Inhibitors via C-4 Functionalization

Medicinal chemistry programs targeting diabetic complications should utilize (1-oxophthalazin-2(1H)-yl)acetic acid as the starting intermediate for synthesizing C-4 substituted aldose reductase inhibitors. The unsubstituted C-4 position allows for the introduction of heterocyclic side chains (e.g., benzothiazole, thiazole, or other heterocycles) that dramatically enhance aldose reductase inhibitory potency, as established by the zopolrestat scaffold which achieves nanomolar IC₅₀ values (3.1 nM) through this functionalization strategy [2][3]. The lower molecular weight (204.18 g/mol) and hydrophilic character (XLogP3 = 0.2) of the starting scaffold facilitate the synthesis and purification of the final C-4 functionalized products [4].

Quality-Controlled Building Block for Heterocyclic Compound Libraries

Synthetic chemistry groups constructing focused libraries of phthalazinone-based compounds should source (1-oxophthalazin-2(1H)-yl)acetic acid with batch-specific analytical documentation (NMR, HPLC, GC) at ≥95% purity . The well-defined exact mass (204.05349212 Da) and computed physicochemical parameters (TPSA = 70 Ų, HBD = 1, HBA = 4) enable precise identity verification and property-based compound selection [4]. The unambiguous CAS registry (90689-39-7) eliminates procurement errors that could arise from nomenclature confusion with positional isomers such as 4-(carboxymethyl)-1(2H)-phthalazinone (CAS 325747-33-9) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-oxophthalazin-2(1H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.